Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate
Description
Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate is a chiral organic compound characterized by a methylpentanoate ester backbone and a 5-chlorofuran-2-carboxamido substituent at the 2-position. The chlorofuran moiety introduces electronegativity and steric effects, which may influence its reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C12H16ClNO4 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
methyl (2S)-2-[(5-chlorofuran-2-carbonyl)amino]-2-methylpentanoate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-7-12(2,11(16)17-3)14-10(15)8-5-6-9(13)18-8/h5-6H,4,7H2,1-3H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
DAYQKVUZHXTGCU-LBPRGKRZSA-N |
Isomeric SMILES |
CCC[C@@](C)(C(=O)OC)NC(=O)C1=CC=C(O1)Cl |
Canonical SMILES |
CCCC(C)(C(=O)OC)NC(=O)C1=CC=C(O1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The furan ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated furan is reacted with an amine to form the amide group.
Esterification: Finally, the ester group is introduced through a reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and furans.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring and amide group could play crucial roles in binding to molecular targets and influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 2-Methylpentanoate
Structural Features :
- Contains a methylpentanoate ester backbone but lacks the chlorofuran-carboxamido group. Biological Activity:
- Identified as an antimicrobial volatile in disease-suppressive soils, though activity was observed in vitro .
Key Differences : - The chlorine atom in the latter may enhance electrophilicity, improving binding to microbial enzymes or DNA.
5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid
Structural Features :
- Pentanoic acid backbone with a hydroxy group and a carbamate (oxycarbonylamino) substituent. Safety Profile:
- Not classified for physical, health, or environmental hazards, though toxicological data are incomplete . Key Differences:
- The carboxylic acid group in this compound contrasts with the ester group in the main compound, suggesting differences in solubility and metabolic pathways. The carbamate group may confer greater stability than the carboxamido group in the main compound.
2-Methylfuran and 2-Furaldehyde
Structural Features :
- Biological Activity:
- Exhibit antimicrobial volatility in vitro; however, their simpler structures lack the complexity needed for targeted interactions .
Key Differences :
Comparative Data Table
Research Implications and Gaps
- Toxicological Profiling : Unlike the carbamate analog in , the main compound’s chlorinated furan group may pose unrecognized hazards, necessitating detailed toxicological assays.
- Stereochemical Impact : The (S)-configuration’s influence on activity remains unexplored; enantiomer-specific studies could reveal differential efficacy or toxicity.
Biological Activity
Methyl (S)-2-(5-chlorofuran-2-carboxamido)-2-methylpentanoate is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
The compound is characterized by the presence of a furan ring with a chlorine substituent, an amide functional group, and ester linkages. These features contribute to its reactivity and potential interactions with biological systems. The molecular formula for this compound is C12H16ClN O3.
| Structural Feature | Description |
|---|---|
| Furan Ring | Contains a chlorine substituent |
| Amide Group | Contributes to biological activity |
| Ester Linkage | Enhances solubility and reactivity |
Potential Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting potential applications in antimicrobial therapies.
- Anticancer Properties : Investigations into structurally related compounds reveal that they may inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
- Pest Control : The compound's structural attributes may also confer efficacy in agricultural pest management, as indicated by related studies on similar pyrone compounds .
Case Studies and Research Findings
-
Anticancer Activity :
- A study focusing on compounds with similar furan structures demonstrated their ability to inhibit cell growth in various cancer cell lines. For instance, derivatives were found to induce apoptosis in breast and colon cancer cells by disrupting cell cycle progression and activating apoptotic pathways .
-
Antimicrobial Effectiveness :
- In vitro studies have shown that compounds with furan rings exhibit significant antibacterial properties. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
- Pest Control Applications :
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been shown to interfere with cell cycle checkpoints, particularly at the G1/S transition.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds induce programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress, further contributing to their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
